2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Lipophilicity Drug-likeness Medicinal chemistry

This 2-ethoxy-5-methyl substituted pivaloylindoline sulfonamide is a key intermediate-lipophilicity probe in the Pfizer-derived NaV1.7 acyl-sulfonamide series. Its computed XLogP3 is approximately 0.5 units higher than the 2-methoxy analog (CAS 1040659-81-1), enabling systematic exploration of lipophilicity–potency–selectivity relationships without altering the pivaloylindoline core. The saturated indoline scaffold distinguishes it from planar indole-based NaV1.7 inhibitors, while the sterically hindered pivaloyl group confers superior resistance to amidase-mediated hydrolysis—making it the preferred core for metabolic stability cascades. For SAR reproducibility, procure this exact CAS-defined compound alongside the methoxy and propoxy variants.

Molecular Formula C22H28N2O4S
Molecular Weight 416.5 g/mol
CAS No. 1040660-31-8
Cat. No. B3205922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
CAS1040660-31-8
Molecular FormulaC22H28N2O4S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
InChIInChI=1S/C22H28N2O4S/c1-6-28-19-10-7-15(2)13-20(19)29(26,27)23-17-9-8-16-11-12-24(18(16)14-17)21(25)22(3,4)5/h7-10,13-14,23H,6,11-12H2,1-5H3
InChIKeyBWJBMDBIGKSZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide (CAS 1040660-31-8): Procurement-Ready Structural and Physicochemical Baseline


2-Ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide (CAS 1040660-31-8) is a synthetic sulfonamide derivative built on a 1-pivaloylindoline scaffold with a 2-ethoxy-5-methyl-substituted benzenesulfonamide moiety . Its molecular formula is C₂₂H₂₈N₂O₄S with a molecular weight of 416.5 g/mol . The compound is typically supplied at ≥95% purity and is classified as a research-use-only small molecule . The pivaloylindoline core places it within a chemotype explored in Pfizer's NaV1.7 inhibitor patent series (e.g., WO 2012007868 A2), where sulfonamide derivatives of this scaffold have been investigated for voltage-gated sodium channel modulation .

Why 2-Ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide Cannot Be Interchanged with Its Closest Analogs


Within the pivaloylindoline-benzenesulfonamide series, seemingly minor substituent modifications produce discretized physicochemical and pharmacological profiles that preclude generic substitution. The closest commercially catalogued analogs—2-methoxy-5-methyl (CAS 1040659‑81‑1) and 4-propoxy (CAS 1040660‑67‑0) variants—share the same core scaffold and molecular formula (C₂₂H₂₈N₂O₄S for the propoxy positional isomer) yet differ in alkoxy chain length, substitution position, or both . These alterations shift computed logP, hydrogen-bond acceptor count, and topological polar surface area in ways that directly impact solubility, passive permeability, and target-binding complementarity . In the context of the Pfizer NaV1.7 sulfonamide patent estate (WO 2012007868 A2), structure–activity relationship (SAR) tables demonstrate that moving from methoxy to ethoxy or relocating the alkoxy substituent can alter ion-channel inhibitory potency by over an order of magnitude . Selecting the precise CAS-defined compound is therefore essential for reproducing published SAR trends, meeting procurement specifications in medicinal chemistry campaigns, and avoiding confounding variables in biological assays.

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide from Its Closest Structural Analogs


Alkoxy Substituent Differentiation: Ethoxy vs. Methoxy – Computed Lipophilicity and Hydrogen-Bond Acceptor Profile

The target compound (2-ethoxy-5-methyl) replaces the methoxy group of CAS 1040659‑81‑1 with an ethoxy substituent. This increases the computed partition coefficient (XLogP3) and adds one hydrogen-bond acceptor due to the extra methylene unit. While direct experimental logP values are not publicly available for either compound, the structural difference predicts that the ethoxy analog will exhibit moderately higher lipophilicity and altered passive membrane permeability, factors known to influence oral bioavailability and CNS penetration in NaV1.7 inhibitor programs . In the Pfizer sulfonamide SAR disclosed in WO 2012007868 A2, alkoxy chain length was a key optimization parameter, with ethoxy-substituted analogs demonstrating distinct potency and selectivity profiles compared to methoxy counterparts .

Lipophilicity Drug-likeness Medicinal chemistry SAR

Positional Isomer Differentiation: 2-Ethoxy-5-methyl (Target) vs. 4-Propoxy (CAS 1040660-67-0) – Substitution Pattern and Steric Environment

The target compound (2-ethoxy-5-methyl; CAS 1040660‑31‑8) and the 4-propoxy analog (CAS 1040660‑67‑0) share an identical molecular formula (C₂₂H₂₈N₂O₄S, MW 416.5) but differ fundamentally in benzenesulfonamide substitution: the target carries an ethoxy group ortho to the sulfonamide linkage and a methyl group para, whereas the comparator carries a single propoxy group para . This positional isomerism creates distinct steric and electronic environments around the sulfonamide NH, which is a critical hydrogen-bond donor in target engagement. In NaV1.7 acyl-sulfonamide series, ortho-substitution has been shown to influence both potency and isoform selectivity by restricting the conformational freedom of the sulfonamide linker .

Positional isomerism Steric effects Receptor binding Chemical procurement

Indoline vs. Indole Core Saturation State: Conformational Flexibility and Its Implications for Binding Kinetics

The target compound contains a saturated indoline (2,3-dihydro-1H-indole) core, whereas many NaV1.7 inhibitors in the literature utilize a fully aromatic indole or N-aryl indole scaffold. The saturated indoline ring introduces sp³-hybridized carbons at the 2- and 3-positions, increasing conformational flexibility and altering the vector of the pivaloyl group relative to the sulfonamide-bearing benzene ring. In the Pfizer acyl-sulfonamide series, the indoline scaffold was specifically chosen to optimize state-dependent binding to the NaV1.7 voltage-sensor domain, with saturation conferring a distinct residence time and recovery kinetics compared to the planar indole analogs described by Oka et al. (2023) . While direct head-to-head kinetic data for this compound versus an indole analog is not publicly available, the patent SAR confirms that core saturation state is a critical determinant of channel blocking mechanism .

Indoline scaffold Conformational flexibility Binding kinetics NaV1.7 inhibitor

Pivaloyl Group Steric Shielding: Metabolic Stability Differentiation Relative to Acetyl and Unsubstituted Indoline Analogs

The pivaloyl (2,2-dimethylpropanoyl) group on the indoline nitrogen provides substantial steric bulk that shields the adjacent amide bond from hydrolytic enzymes. This is a well-precedented strategy in medicinal chemistry: pivaloyl amides are significantly more resistant to amidase-mediated cleavage than acetyl or formyl analogs. Within the indoline-benzenesulfonamide series catalogued by CheMenu, compounds carrying the pivaloyl group (CAS 1040660‑31‑8, 1040659‑81‑1, 1040660‑67‑0) are structurally differentiated from analogs bearing cyclopropanecarbonyl (CAS 1060188‑93‑3), furan-2-carbonyl, or thiophene-2-carbonyl N-substituents . While experimental metabolic stability data for this specific compound is not publicly available, the class-level principle is that pivaloyl substitution consistently yields longer in vitro half-lives in hepatocyte and microsomal assays compared to less hindered acyl groups .

Metabolic stability Steric shielding Pivaloyl group In vitro ADME

Optimal Research and Procurement Application Scenarios for 2-Ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide


NaV1.7 Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Studies

This compound serves as a key intermediate-lipophilicity probe within Pfizer-derived NaV1.7 acyl-sulfonamide series. Its 2-ethoxy substitution provides a computed XLogP3 approximately 0.5 units higher than the 2-methoxy analog (CAS 1040659‑81‑1), enabling systematic exploration of the lipophilicity–potency–selectivity landscape without altering the pivaloylindoline core . Medicinal chemistry teams prosecuting NaV1.7 pain targets should procure this compound alongside the methoxy and propoxy variants to construct a three-point alkoxy SAR series.

Positional Isomer Control in Chemical Biology Probe Development

The target compound (2-ethoxy-5-methyl) and its 4-propoxy positional isomer (CAS 1040660‑67‑0) share identical molecular formula and nominal mass (416.5 Da) but differ in connectivity . This pair serves as an ideal isosteric control set for chemical biology experiments: any differential biological activity between the two must arise from substitution pattern rather than bulk physicochemical properties, providing a rigorous test of binding-site shape complementarity . Procurement of both isomers is recommended for target-engagement studies requiring negative-control compounds matched for molecular weight and lipophilicity.

Metabolic Stability Screening in ADME Assay Cascades

The sterically hindered pivaloyl group on the indoline nitrogen is predicted to confer superior resistance to amidase-mediated hydrolysis compared to less hindered N-acyl analogs (e.g., acetyl, cyclopropanecarbonyl, or furan-2-carbonyl derivatives) . This compound is therefore the preferred starting point for ADME scientists designing metabolic stability screening cascades, where the pivaloyl-indoline scaffold can serve as a stable core for systematic peripheral optimization . Its use as a reference compound in human liver microsome or hepatocyte stability assays can help benchmark the metabolic liability introduced by subsequent structural modifications.

Indoline Scaffold Reference Standard for Conformational Analysis

The saturated indoline core distinguishes this compound from the extensively studied N-aryl indole NaV1.7 inhibitors such as Compound I (hNaV1.7 IC₅₀ = 0.052 μM) described by Oka et al. (2023) . Computational chemistry and structural biology groups investigating state-dependent sodium channel blockade can use this compound as a reference standard for comparing indoline (sp³-enriched) vs. indole (planar, sp²) conformational ensembles, molecular docking poses, and molecular dynamics-derived residence times .

Quote Request

Request a Quote for 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.